molecular formula C12H11N3O4 B1395591 4-Hydroxy-1-(3-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide CAS No. 306976-49-8

4-Hydroxy-1-(3-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide

Cat. No. B1395591
M. Wt: 261.23 g/mol
InChI Key: YLJJNYJSVGZYNL-UHFFFAOYSA-N
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Description

“4-Hydroxy-1-(3-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide” is a complex organic compound. Based on its name, it likely contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a methoxyphenyl group, which is a phenyl ring with a methoxy group attached .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate was confirmed by FTIR, 1H and 13C NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups and structure. For example, 3-(4-hydroxy-3-methoxyphenyl) propionic acid (HMPA), a metabolite produced by the gut microbiota, is involved in improved hepatic lipid metabolism via GPR41 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the molecular weight, XLogP3, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, isotope atom count, defined atom stereocenter count, undefined atom stereocenter count, defined bond stereocenter count, undefined bond stereocenter count, covalently-bonded unit count, and compound is canonicalized of a similar compound, 4-Hydroxy-1-(3-methoxyphenyl)butan-1-one, were determined .

Future Directions

The future directions for research on a compound depend on its potential applications. For instance, HMPA has been suggested to have several beneficial effects, such as antidiabetic properties, anticancer activities, and cognitive function improvement, in animal models and human studies . Therefore, future research could focus on further elucidating the molecular mechanisms underlying these effects and developing functional foods and preventive pharmaceuticals targeting GPR41 .

properties

IUPAC Name

4-hydroxy-1-(3-methoxyphenyl)-6-oxopyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-19-8-4-2-3-7(5-8)15-10(17)6-9(16)11(14-15)12(13)18/h2-6,16H,1H3,(H2,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJJNYJSVGZYNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C=C(C(=N2)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-1-(3-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Hydroxy-1-(3-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide
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4-Hydroxy-1-(3-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide
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4-Hydroxy-1-(3-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide
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4-Hydroxy-1-(3-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide
Reactant of Route 5
4-Hydroxy-1-(3-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide
Reactant of Route 6
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4-Hydroxy-1-(3-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide

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